what is the structure of triphenylboroxine
what is the structure of triphenylboroxine
An In-depth Technical Guide to the Core Structure of Triphenylboroxine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the core structure of triphenylboroxine, a versatile organoboron compound. It details the molecular architecture, including precise bond lengths and angles derived from crystallographic data. Furthermore, this guide outlines key spectroscopic characteristics and provides detailed experimental protocols for its synthesis. The information is presented to be a valuable resource for researchers in organic synthesis, materials science, and drug development.
Introduction
Triphenylboroxine, with the IUPAC name 2,4,6-triphenyl-1,3,5,2,4,6-trioxatriborinane, is a six-membered heterocyclic compound composed of alternating boron and oxygen atoms, with a phenyl group attached to each boron atom.[1] Its molecular formula is C₁₈H₁₅B₃O₃.[1] The central boroxine ring is isoelectronic with benzene and possesses a planar geometry.[2] Triphenylboroxine is the trimeric anhydride of phenylboronic acid and is often in equilibrium with its monomeric acid form in the presence of water.[2] This compound serves as a key building block in organic synthesis, including in the renowned Suzuki-Miyaura coupling reactions, and has applications in the development of novel materials and pharmaceuticals.[3][4]
Molecular Structure
The defining feature of triphenylboroxine is its planar six-membered boroxine ring (B₃O₃). Three phenyl groups are bonded to the boron atoms and are roughly coplanar with the central ring.[5] This planarity is a consequence of the trigonal planar geometry adopted by the three-coordinate boron atoms.[2]
Crystallographic Data
The precise geometric parameters of the triphenylboroxine core have been determined by X-ray crystallography. The following table summarizes key bond lengths and angles for a phenyl-substituted boroxine.
| Parameter | Value (Å or °) |
| Bond Lengths | |
| B-O | 1.386 Å[2] |
| B-C | 1.546 Å[2] |
| Bond Angles | |
| O-B-O | ~120°[5] |
| B-O-B | ~120°[5] |
Molecular Visualization
Caption: Chemical structure of triphenylboroxine.
Spectroscopic Properties
The structure of triphenylboroxine can be confirmed using various spectroscopic techniques. The following tables summarize the characteristic spectral data.
NMR Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity | Assignment |
| ¹H NMR | CDCl₃ | 8.20–8.30 | m | 6H, ortho-protons of phenyl rings[6] |
| 7.40–7.60 | m | 9H, meta- and para-protons of phenyl rings[6] | ||
| ¹³C NMR | CDCl₃ | 135.6 | s | Phenyl C-H[7] |
| 130.5 | s | Phenyl C-H[7] | ||
| 127.5 | s | Phenyl C-H[7] | ||
| ¹¹B NMR | CDCl₃ | 30.2 | s | B₃O₃ ring[8] |
Note: The boron-bound carbon signal in ¹³C NMR is often not detected due to quadrupole relaxation.[8]
Infrared (IR) Spectroscopy
| **Wavenumber (cm⁻¹) ** | Vibrational Mode |
| 3077-3075 | Aromatic C-H stretch |
| 1641-1585 | Aromatic C=C stretch |
| 1433-1428 | B-Ph stretch |
| 1332-1308 | B-O-B asymmetric stretch |
| 728-678 | B-O-B symmetric stretch |
Experimental Protocols
Triphenylboroxine can be synthesized through several methods. The two most common and reliable protocols are detailed below.
Synthesis via Dehydration of Phenylboronic Acid
This method involves the thermal dehydration of phenylboronic acid.[9][10]
Workflow Diagram:
Caption: Dehydration of phenylboronic acid workflow.
Procedure:
-
Place phenylboronic acid in a suitable oven-safe vessel.
-
Heat the vessel in an oven at 110 °C for 6 hours.[6]
-
The dehydration reaction proceeds to completion, yielding triphenylboroxine quantitatively.[6]
-
The product can be used directly or purified further by recrystallization if necessary.
Synthesis via Grignard Reagent
This protocol involves the reaction of a phenyl Grignard reagent with trimethyl borate, followed by hydrolysis and dehydration.[3][11]
Workflow Diagram:
Caption: Grignard synthesis of triphenylboroxine workflow.
Procedure:
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to initiate the Grignard reaction. Maintain a gentle reflux until the magnesium is consumed.
-
Reaction with Trimethyl Borate: Cool the Grignard solution in an ice bath. Add a solution of trimethyl borate in anhydrous diethyl ether dropwise while maintaining the temperature below 10 °C.
-
Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. Hydrolyze the reaction mixture by slowly adding it to a stirred mixture of crushed ice and concentrated sulfuric acid.
-
Extraction and Dehydration: Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate. Evaporate the solvent to yield phenylboronic acid. The crude phenylboronic acid can then be dehydrated as described in Protocol 4.1 to yield triphenylboroxine.
Applications
Triphenylboroxine is a valuable reagent in organic chemistry, most notably as a precursor to phenylboronic acid for Suzuki-Miyaura cross-coupling reactions. It is also utilized in the synthesis of complex molecules, polymers, and dendrimers. Its ability to form stable adducts with Lewis bases has led to its use in sensing and molecular recognition.
References
- 1. Triphenylboroxin | C18H15B3O3 | CID 72595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Boroxine - Wikipedia [en.wikipedia.org]
- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 4. Triphenylboroxine stability under low-energy-electron interactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 11. JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines - Google Patents [patents.google.com]
